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Compound of Interest

Compound Name: Pigment Red 177

Cat. No.: B1361050

This guide provides a comprehensive comparison of Pigment Red 177 and its alternatives for
use in food contact materials. It is intended for researchers, scientists, and professionals
involved in the development and safety assessment of these materials. The information
presented is based on publicly available data and regulatory guidelines.

Introduction to Pigment Red 177

Pigment Red 177 (C.l. 65300) is a high-performance anthraquinone pigment known for its
vibrant bluish-red shade, excellent lightfastness, and thermal stability.[1] These properties

make it a candidate for coloring polymers used in a variety of applications, including those

intended for food contact. However, its use in such sensitive applications requires rigorous
validation of its safety, particularly concerning the potential migration of its constituents into
food.

The primary regulatory consideration for any substance used in food contact materials is that it
must not transfer its components to food in quantities that could endanger human health, bring
about an unacceptable change in the composition of the food, or deteriorate its organoleptic
characteristics.

Regulatory Landscape

The regulatory framework for colorants in food contact plastics is complex and varies by region.
In the European Union, the overarching legislation is Regulation (EC) No 1935/2004, which
sets the general safety requirements.[2] For plastics, Commission Regulation (EU) No 10/2011
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is the key specific measure, establishing a list of authorized monomers, additives, and starting
substances.[3] While this regulation does not have a specific positive list for pigments, they are
subject to the general safety requirements and must not migrate above certain limits.

A significant piece of national legislation that is highly influential across the EU is the Swiss
Ordinance on Materials and Articles in Contact with Food (SR 817.023.21).[4][5] This ordinance
includes positive lists of substances evaluated for use in plastics (Annex 2) and printing inks
(Annex 10), categorizing them into:[4][5]

o Part A: Evaluated substances with a defined Specific Migration Limit (SML).

o Part B: Non-evaluated substances, which are permitted for use provided their migration into
food does not exceed a default limit of 0.01 mg/kg (10 ppb).[4]

The Council of Europe Resolution AP(89)1 is another important guideline that, while not legally
binding, sets purity requirements for colorants used in plastics, including limits on extractable
heavy metals and primary aromatic amines (PAAS).[6][7][8]

In the United States, colorants for food-contact polymers are regulated by the Food and Drug
Administration (FDA) under 21 CFR 178.3297.

Comparative Analysis of Pigment Red 177 and
Alternatives

Several high-performance pigments can be considered as alternatives to Pigment Red 177.
The selection depends on the specific polymer, processing conditions, and desired color
shade. Key alternatives include Pigment Red 254, Pigment Red 122, and Pigment Violet 19.

Performance Characteristics

The following table summarizes the key performance characteristics of Pigment Red 177 and
its common alternatives.
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Property

Pigment Red
177 (PR 177)

Pigment Red
254 (PR 254)

Pigment Red
122 (PR 122)

Pigment Violet
19 (PV 19)

Chemical Class

Anthraquinone

Diketo-pyrrolo-
pyrrole (DPP)

Quinacridone

Quinacridone

) ) Bluish-Red ) )
Shade Bluish-Red Mid-Shade Red Reddish-Violet
(Magenta)

Heat Stability (in )

270-300°C ~300°C High 280-300°C
HDPE)
Lightfastness
(Blue Wool 8 (Excellent) 8 (Excellent) 8 (Excellent) 8 (Excellent)
Scale)
Migration Good (Poor in

) Excellent Excellent Excellent

Resistance soft PVC)
Transparency Transparent Semi-opaque Transparent Transparent

Toxicological and Regulatory Data

The toxicological profile and regulatory status are critical for the validation of a pigment for food
contact applications.
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Pigment

Acute Oral Toxicity
(LD50, rat)

Regulatory
Information (EU
context)

Specific Migration
Limit (SML)

Pigment Red 177

> 10,000 mg/kg bw[9]

Listed in Swiss
Ordinance Annex 6
(previous version),
indicating its
consideration for food

contact use.[8]

Not explicitly found in
publicly available
search results. If not
listed in Part A of the
current Swiss
Ordinance, a default
limit of 0.01 mg/kg
applies.[4]

Pigment Red 254

Not found in search

results.

Listed in Swiss
Ordinance Annex 6
(previous version).[8]
Mentioned in the
context of the German
Ink Ordinance for non-
direct food contact.
[10]

Not explicitly found in
publicly available
search results. If not
listed in Part A of the
current Swiss
Ordinance, a default
limit of 0.01 mg/kg
applies.[4]

Pigment Red 122

Not found in search

results.

Compliant with Swiss
Ordinance
SR817.023.21.[5]

Not explicitly found in
publicly available
search results. If not
listed in Part A of the
current Swiss
Ordinance, a default
limit of 0.01 mg/kg
applies.[4]

Not found in search

Not explicitly found in
publicly available

search results. If not
listed in Part A of the

Pigment Violet 19 FDA approved.
results. current Swiss
Ordinance, a default
limit of 0.01 mg/kg
applies.[4]
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Experimental Protocols
Migration Testing

Migration testing is essential to quantify the transfer of substances from the food contact
material to the food. The tests are performed using food simulants under conditions of time and
temperature that represent the intended use.

Objective: To determine the specific migration of the pigment or its impurities from a polymer
into food simulants.

Materials:

Polymer plaques or films containing a known concentration of the pigment.

Food simulants as specified in Regulation (EU) No 10/2011 (e.g., 10% ethanol for aqueous
foods, 20% ethanol for alcoholic foods, 50% ethanol for high-alcohol foods and milk
products, 3% acetic acid for acidic foods, and olive oil or isooctane for fatty foods).

Migration cells.

Incubator or oven for controlled temperature exposure.

Analytical instrumentation (e.g., HPLC, GC-MS) for the quantification of migrants.

Procedure:

o Sample Preparation: Prepare polymer samples (e.g., plaques of defined thickness and
surface area) containing the pigment at the desired concentration.

e Pre-conditioning: Clean the samples to remove any surface contamination.

o Exposure: Place the samples in migration cells and fill with the selected food simulant. The
ratio of the surface area of the sample to the volume of the simulant is typically 6 dm?/L.

 Incubation: Expose the migration cells to the specified time and temperature conditions that
simulate the intended use of the final product (e.g., 10 days at 40°C for long-term storage at
room temperature).
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o Sample Collection: After the exposure period, remove the polymer samples and collect the
food simulant for analysis.

e Analysis: Analyze the food simulant using a validated analytical method to identify and
quantify the migrated substances.

o Calculation: Express the migration results in mg of substance per kg of food simulant
(mg/kg).

Visualizations
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Safety Assessment Workflow for a New Pigment in Food Contact Materials
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Caption: Workflow for the safety assessment of a new pigment.
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Logical Comparison of Red Pigments for Food Contact Applications

High Performance Pigments

Pigment Red 177 Pigment Red 122

Pigme{ t Red 254

Anthraquinone Quinacridone

Bluish-Red Shade

Good Heat Stability

Mid-Shade Red Excellent Heat Stability

Semi-Opaque

Magenta Shade Excellent Heat Stability

Transparent Transparent

Click to download full resolution via product page

Caption: Key property relationships of selected red pigments.

Conclusion

The validation of Pigment Red 177 for food contact applications requires a thorough
evaluation of its migration potential and toxicological profile in the context of the intended use
and the relevant regulatory frameworks. While Pigment Red 177 exhibits excellent
performance properties, including high heat and light stability, the lack of publicly available,
specific migration limits under current EU regulations means that its compliance would likely be
assessed against the default limit of 0.01 mg/kg for non-evaluated substances, unless a
complete toxicological dossier is submitted for evaluation.

Alternatives such as Pigment Red 254, Pigment Red 122, and Pigment Violet 19 offer a range
of shades and performance characteristics. The choice of pigment will depend on a careful

consideration of technical requirements, cost, and, most importantly, the ability to demonstrate
compliance with the stringent safety requirements for food contact materials. For all pigments,
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the responsibility lies with the manufacturer of the final food contact article to ensure that the
overall and specific migration limits are not exceeded under the conditions of use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1361050?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

